molecular formula C15H30O2 B14316022 6-Decyloxan-2-OL CAS No. 113931-88-7

6-Decyloxan-2-OL

Cat. No.: B14316022
CAS No.: 113931-88-7
M. Wt: 242.40 g/mol
InChI Key: UZVDLNXVEKSKGB-UHFFFAOYSA-N
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Description

6-Decyloxan-2-OL is an organic compound belonging to the class of alcohols It features a hydroxyl group (-OH) attached to a carbon atom within an aliphatic chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Decyloxan-2-OL typically involves the reaction of decanol with an appropriate oxidizing agent. One common method is the oxidation of decanol using reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under controlled conditions. The reaction is carried out in an organic solvent, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and advanced separation techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Decyloxan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of aldehydes or ketones.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC, KMnO4, or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

6-Decyloxan-2-OL has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its role in drug formulation and delivery systems.

    Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of 6-Decyloxan-2-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. In antimicrobial applications, it disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.

Comparison with Similar Compounds

Similar Compounds

    1-Decanol: A primary alcohol with similar chain length but different functional group position.

    2-Octanol: A secondary alcohol with a shorter carbon chain.

    2-Decanol: A secondary alcohol with the hydroxyl group on the second carbon atom.

Uniqueness

6-Decyloxan-2-OL is unique due to its specific hydroxyl group position, which imparts distinct chemical and physical properties

Properties

CAS No.

113931-88-7

Molecular Formula

C15H30O2

Molecular Weight

242.40 g/mol

IUPAC Name

6-decyloxan-2-ol

InChI

InChI=1S/C15H30O2/c1-2-3-4-5-6-7-8-9-11-14-12-10-13-15(16)17-14/h14-16H,2-13H2,1H3

InChI Key

UZVDLNXVEKSKGB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1CCCC(O1)O

Origin of Product

United States

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